1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- is an organic compound with the molecular formula C13H16O It is a derivative of indanone, characterized by the presence of four methyl groups at the 3, 3, 4, and 5 positions of the indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction mechanism includes a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Industrial Production Methods: Industrial production of this compound may involve palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides. This method has been shown to produce indanones in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- exerts its effects involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound is structurally similar but lacks the four methyl groups.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core structure but different substituents.
Uniqueness: 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
56298-98-7 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3,3,4,5-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-6-10-11(14)7-13(3,4)12(10)9(8)2/h5-6H,7H2,1-4H3 |
InChI Key |
TZODVNMGSHSLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.